Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

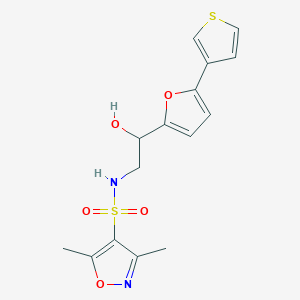

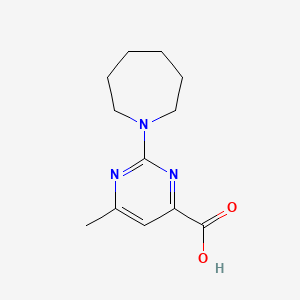

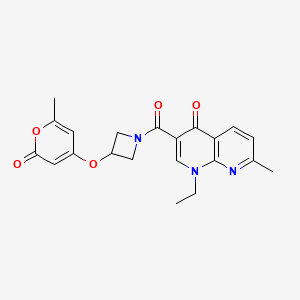

“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C7H16N2O3. It is a derivative of hydrazinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbazate or N-tert-butoxycarbonylhydrazine, has been reported. The preparation methods involve reactions from MeS–C(=O)–Cl 2 via MeS–C(=O)–Ot-Bu 3 or from PhO–C(=O)–Cl 4 via PhO–C(=O)–Ot-Bu 5 .Molecular Structure Analysis

The molecular structure of similar compounds has been determined through X-ray diffraction studies . For instance, the structure of tert-butyl carbazate was found to have four independent molecules forming a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group. It has also been used in a reaction followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl carbazate has a melting point of 41–42 °C .Mechanism of Action

Target of Action

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Biochemical Pathways

It’s known that derivatives of n-boc piperazine, such as this compound, are used in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound’s solubility in ethanol and methanol suggests that it may have good bioavailability.

Result of Action

It’s known that compounds containing piperazine rings, such as this compound, have shown a wide spectrum of biological activities .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee in lab experiments is its versatility. It can be used in a wide range of chemical reactions and is easily synthesized. However, one limitation of using Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is that it is sensitive to moisture and should be stored in a dry environment. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee can be toxic if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee could also be used in the synthesis of new materials with unique properties. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee could be used in chemical biology research to study protein-protein interactions and enzyme activity.

Conclusion

In conclusion, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is a versatile compound that is commonly used in scientific research applications. It is easily synthesized and can be used in a wide range of chemical reactions. Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has no known biochemical or physiological effects on its own, but it is often used in the synthesis of compounds that have biological activity. While there are some limitations to its use in lab experiments, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has many potential future applications in drug development, materials science, and chemical biology research.

Synthesis Methods

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee can be synthesized using a simple two-step procedure. The first step involves the condensation of tert-butyl 2-oxoacetate with hydrazine hydrate to form tert-butyl hydrazinecarboxylate. The second step involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromoethanol to form tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate, also known as Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee.

Scientific Research Applications

Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has a wide range of scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, including drugs, peptides, and amino acids. It is also used as a building block for the synthesis of complex organic molecules. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is used in chemical biology research to study protein-protein interactions and enzyme activity.

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-amino-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQGMKRHNHNWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)